
1,1,1,2,2,3,3-Heptafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2,3,3-Heptafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane is a highly fluorinated organic compound. It is known for its unique chemical structure, which includes multiple fluorine atoms, making it a compound of interest in various scientific and industrial applications. This compound is often used in specialized applications due to its stability and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3-Heptafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane typically involves the reaction of heptafluoropropane with tetrafluoropropanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced chemical reactors. The process is optimized to maximize yield and purity while minimizing by-products. The use of high-purity starting materials and precise control of reaction conditions are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2,3,3-Heptafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Reduction Reactions: The compound can be reduced to form different fluorinated derivatives.
Oxidation Reactions: It can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated compounds with different functional groups.
Scientific Research Applications
1,1,1,2,2,3,3-Heptafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Investigated for its potential use in biological assays and as a fluorinated probe in imaging studies.
Medicine: Explored for its potential use in drug delivery systems due to its stability and unique properties.
Industry: Utilized in the production of specialized materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3,3-Heptafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with other molecules, leading to various chemical and physical effects. The pathways involved in its action depend on the specific application and the environment in which it is used.
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane: Similar in structure but with a methoxy group instead of a tetrafluoropropoxy group.
1,1,1,3,3,3-Hexafluoro-2-propanol: Contains fewer fluorine atoms and a hydroxyl group.
1,1,1,2,3,3,3-Heptafluoropropane: Lacks the propoxy group and has a simpler structure.
Uniqueness
1,1,1,2,2,3,3-Heptafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane is unique due to its highly fluorinated structure and the presence of the tetrafluoropropoxy group. This gives it distinct chemical and physical properties, making it suitable for specialized applications where other compounds may not be as effective.
Properties
CAS No. |
176310-29-5 |
|---|---|
Molecular Formula |
C6H3F11O |
Molecular Weight |
300.07 g/mol |
IUPAC Name |
1,1,1,2,2,3,3-heptafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane |
InChI |
InChI=1S/C6H3F11O/c7-2(8)3(9,10)1-18-6(16,17)4(11,12)5(13,14)15/h2H,1H2 |
InChI Key |
SOERTGBQDRIVMU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)F)(F)F)OC(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester](/img/structure/B12551044.png)
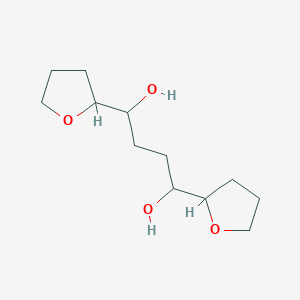

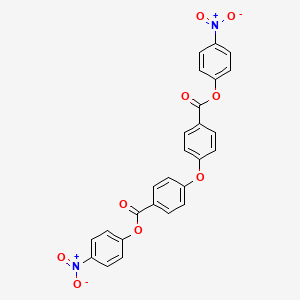
![Phenol, 4-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]-](/img/structure/B12551067.png)
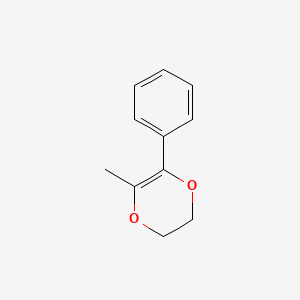
![Docosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B12551075.png)
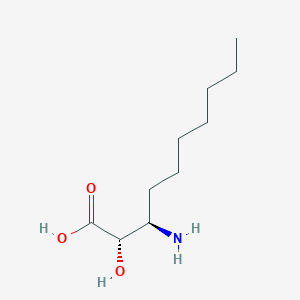
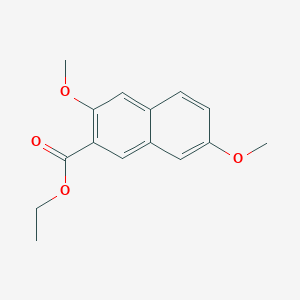
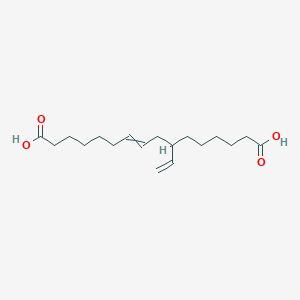
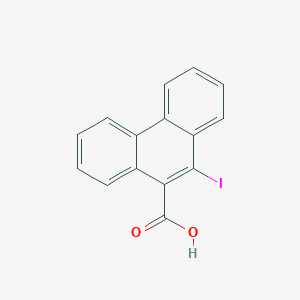
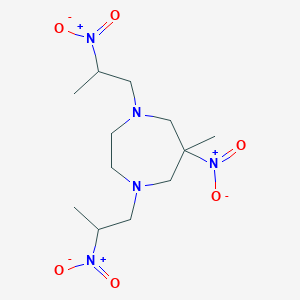
![2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran](/img/structure/B12551116.png)
![lithium;N-[cyclopenta-2,4-dien-1-yl(dimethylamino)boranyl]-N-methylmethanamine](/img/structure/B12551120.png)
